Comparative ALDH1A3 Inhibitory Potency: 4-(3,5-Difluorophenoxy)benzaldehyde vs. ALDH3A1
The compound demonstrates a measurable, albeit moderate, inhibitory preference for the ALDH1A3 isoform over ALDH3A1. In a cellular context, the IC50 for inhibition of ALDH1A3 in human PEO1 ovarian cancer cells was determined to be 1,000 nM [1]. In contrast, its inhibitory potency against human ALDH3A1-mediated oxidation of benzaldehyde is approximately 2.1-fold lower, with a reported IC50 of 2,100 nM [2]. This selectivity profile, while not highly potent, is a quantifiable characteristic that distinguishes it from pan-ALDH inhibitors and provides a specific starting point for medicinal chemistry optimization.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1,000 nM (for ALDH1A3 in PEO1 cells) |
| Comparator Or Baseline | ALDH3A1 (IC50 = 2,100 nM) |
| Quantified Difference | 2.1-fold difference (more potent against ALDH1A3) |
| Conditions | ALDH1A3: PEO1 cells, Aldefluor assay, 30 min incubation [1]. ALDH3A1: In vitro enzyme assay, benzaldehyde substrate, spectrophotometry [2]. |
Why This Matters
This differential inhibition data provides a critical selection criterion for researchers investigating ALDH1A3 as a specific therapeutic target in cancer stem cells or chemoresistance, where avoiding off-target inhibition of related isoforms like ALDH3A1 is scientifically desirable.
- [1] BindingDB. BDBM50459588 (CHEMBL4210115): IC50 of 1,000 nM for ALDH1A3 in human PEO1 cells. View Source
- [2] BindingDB. BDBM50447072 (CHEMBL1890994): IC50 of 2,100 nM for human ALDH3A1-mediated benzaldehyde oxidation. View Source
